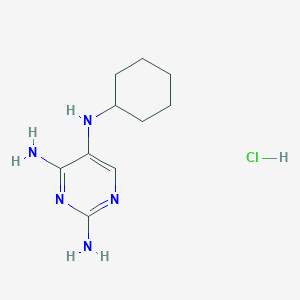
(2-Benzyl-2-carbamoylhydrazinylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzyl-2-carbamoylhydrazinylidene)acetic acid is an organic compound with a unique structure that includes a benzyl group, a carbamoyl group, and a hydrazinylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-2-carbamoylhydrazinylidene)acetic acid typically involves the reaction of benzyl hydrazine with acetic acid derivatives under controlled conditions. One common method includes the use of benzyl hydrazine and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(2-Benzyl-2-carbamoylhydrazinylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
(2-Benzyl-2-carbamoylhydrazinylidene)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Benzyl-2-carbamoylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazinylidene moiety allows it to act as a nucleophile, participating in reactions that modify biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzylidene derivatives: Compounds with similar benzylidene structures.
Carbamoyl hydrazine derivatives: Compounds with similar carbamoyl and hydrazine functionalities.
Uniqueness
(2-Benzyl-2-carbamoylhydrazinylidene)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
5579-45-3 |
|---|---|
Fórmula molecular |
C10H11N3O3 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
2-[benzyl(carbamoyl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C10H11N3O3/c11-10(16)13(12-6-9(14)15)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,16)(H,14,15) |
Clave InChI |
SKROSFIAYHUERR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(C(=O)N)N=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



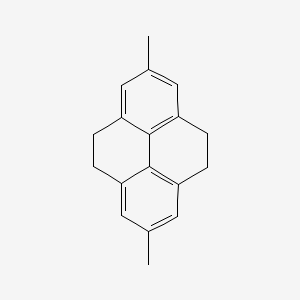
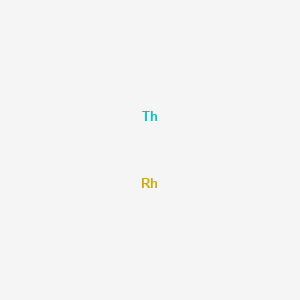


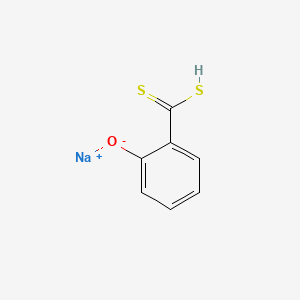
![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)

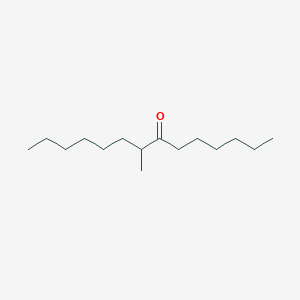
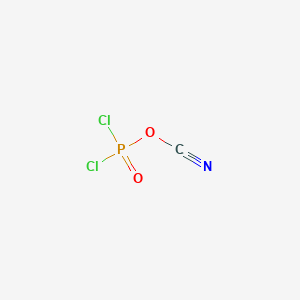
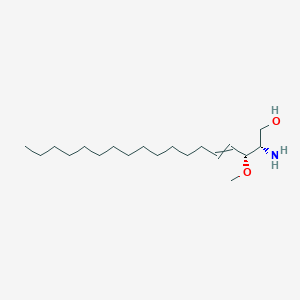
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
